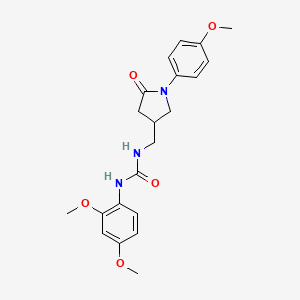

1-(2,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5/c1-27-16-6-4-15(5-7-16)24-13-14(10-20(24)25)12-22-21(26)23-18-9-8-17(28-2)11-19(18)29-3/h4-9,11,14H,10,12-13H2,1-3H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGSNRMUJPIRDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multiple steps, starting with the preparation of the necessary intermediates. One common synthetic route involves the reaction of 2,4-dimethoxyaniline with an appropriate isocyanate to form the urea linkage. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: The compound’s stability and reactivity make it useful in biochemical assays and studies involving enzyme interactions.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. The urea linkage can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to specific biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

- Target Compound: 2,4-Dimethoxyphenyl group: The para- and ortho-methoxy substituents likely influence steric and electronic interactions with target proteins. 4-Methoxyphenyl-pyrrolidinone: The methoxy group at the para position of the phenyl ring attached to pyrrolidinone may enhance binding affinity through hydrophobic or π-π stacking interactions.

- Analog 1 (): Structure: 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea. Key Differences: Replaces the pyrrolidinone ring with a pyridine core and introduces chloro/fluorine substituents. Activity: Glucokinase activator, suggesting utility in diabetes management .

Heterocyclic Core Modifications

- Pyrrolidinone vs. Piperazine/Pyridine: The target compound’s pyrrolidinone ring may offer distinct hydrogen-bonding capabilities compared to the pyridine () or piperazine () cores. For example, piperazine derivatives in show activity as kinase inhibitors, highlighting the role of heterocycle choice in target specificity .

Data Table: Structural and Functional Comparison

Research Implications and Gaps

- Substituent Optimization : The ethoxy/methoxy trade-off in suggests further exploration of alkoxy chain length for pharmacokinetic tuning.

- Activity Prediction: The target compound’s pyrrolidinone core and dimethoxy groups align with antimalarial () and metabolic () activities, warranting targeted assays.

- Lack of Direct Data: No explicit studies on the target compound were found; inferences are drawn from structural analogs.

Biological Activity

The compound 1-(2,4-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic derivative notable for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the condensation of β-dicarbonyl compounds with amines under reflux conditions in an aromatic solvent. A general procedure includes:

-

Starting Materials :

- 3,4-dimethoxyacetophenone

- Dimethylformamide-dimethylacetal

- Dry xylene

-

Procedure :

- Combine the starting materials in dry xylene and reflux for 24 hours.

- The resulting solid is filtered and recrystallized from dioxane.

- Yield is approximately 66%, with a melting point around 123.7 °C.

Antibacterial Activity

Research indicates that compounds similar to the target molecule exhibit significant antibacterial properties. A study on related compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while weaker activity was observed against other bacterial strains .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, including:

- Acetylcholinesterase (AChE) : Compounds derived from similar frameworks have shown strong inhibitory activity against AChE, making them potential candidates for treating neurodegenerative diseases .

- Urease : Notably, several derivatives demonstrated potent urease inhibition with IC50 values significantly lower than standard references, indicating their potential as therapeutic agents in managing urea cycle disorders .

Case Studies and Docking Studies

Recent studies utilized docking simulations to elucidate the interaction mechanisms of the compound with target proteins. This approach revealed critical binding affinities and modes of action:

- Bovine Serum Albumin (BSA) Binding : The compound exhibited favorable interactions with BSA, suggesting good bioavailability and stability in physiological conditions .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.